4-((2,4-二甲基苯基)氨基)-3-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

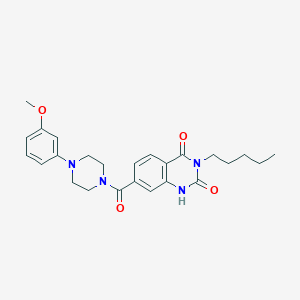

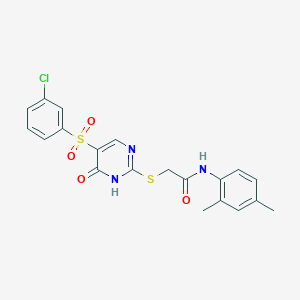

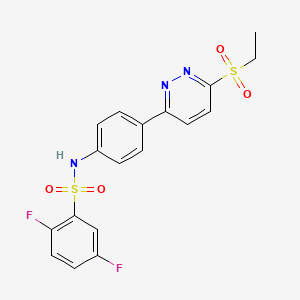

The compound “4-((2,4-Dimethylphenyl)amino)-3-nitrobenzoic acid” is a benzoic acid derivative with an amino group attached to the benzene ring. The amino group is further substituted with a 2,4-dimethylphenyl group. Additionally, a nitro group is attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the benzene ring. The presence of the nitro group would introduce some electron-withdrawing character, which could influence the reactivity of the compound .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzoic acid derivatives are known to undergo a variety of reactions. For example, the carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylic acid group would likely make this compound acidic. The nitro group is a strong electron-withdrawing group and could influence the reactivity of the compound .科学研究应用

多组分晶体和质子转移

在晶体工程领域,Seaton 等人 (2013) 的研究探索了4-苯基吡啶和取代苯甲酸之间形成的多组分晶体,包括3-硝基苯甲酸。这项研究提供了对影响此类系统中组分之间氢位置的因素的见解,这与理解4-((2,4-二甲基苯基)氨基)-3-硝基苯甲酸在晶体形式中的行为有关(Seaton 等人,2013)。

晶体工程中的超分子基序

Jacob 等人 (2011) 的另一项相关研究调查了一系列 9H-噻吨-9-酮衍生物,包括结构上类似于 4-((2,4-二甲基苯基)氨基)-3-硝基苯甲酸的化合物。该研究重点关注不同取代基团在确定超分子基序中的作用,这对于理解此类化合物的分子相互作用和晶体堆积至关重要(Jacob 等人,2011)。

非线性光学特性

在光学特性领域,Yan (2003) 的一项研究合成了与目标化合物在结构上相关的新的生色团。这项研究对于理解此类化合物的线性和非线性光学特性非常重要,这些特性可以在光子器件和材料科学中得到应用(Yan,2003)。

晶体结构中的氢键

Jedrzejas 等人 (1995) 研究的晶体结构中的氢键作用是另一个重要领域。他们对 4-(乙酰氨基)-3-羟基-5-硝基苯甲酸(一种与 4-((2,4-二甲基苯基)氨基)-3-硝基苯甲酸相似的化合物)的研究揭示了氢键二聚体如何稳定晶体结构的见解(Jedrzejas 等人,1995)。

作用机制

未来方向

属性

IUPAC Name |

4-(2,4-dimethylanilino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-9-3-5-12(10(2)7-9)16-13-6-4-11(15(18)19)8-14(13)17(20)21/h3-8,16H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSRPKMRCHWNHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599994.png)

![N-(3-fluoro-4-methylphenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2599996.png)

![(1R,5S)-3-(1H-imidazol-1-yl)-8-((2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600000.png)

![N-benzyl-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2600003.png)